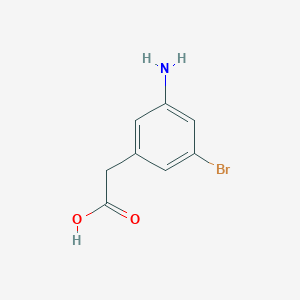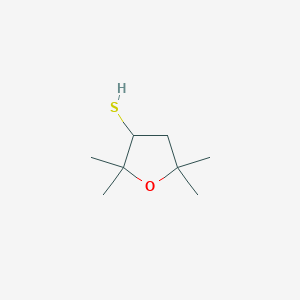
2,2,5,5-Tetramethyloxolane-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,5-Tetramethyloxolane-3-thiol is a heterocyclic compound with the molecular formula C8H16OS It is characterized by a five-membered oxolane ring with four methyl groups and a thiol group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
2,2,5,5-Tetramethyloxolane-3-thiol can be synthesized through several methods. One common approach involves the cyclization of 2,5-dimethylhexane-2,5-diol using acid catalysts. Zeolites have been shown to be particularly effective in this process, but sulfuric acid can also be used . The reaction typically involves heating the diol in the presence of the catalyst to promote ring closure and formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound often involves bio-based routes. For example, methyl levulinate, a by-product of sugar dehydration, can be converted to 2,5-dimethylhexane-2,5-diol through triple methylation using methyl magnesium chloride. This diol is then cyclodehydrated using H-BEA zeolites to yield high-purity this compound .
化学反応の分析
Types of Reactions
2,2,5,5-Tetramethyloxolane-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols
Substitution: Various substituted oxolanes depending on the nucleophile used
科学的研究の応用
2,2,5,5-Tetramethyloxolane-3-thiol has several applications in scientific research:
Green Chemistry: It is used as a green solvent, replacing more hazardous solvents like toluene and tetrahydrofuran.
Industrial Processes: Its stability and low toxicity make it suitable for use in various industrial applications, including adhesives and coatings.
Biological Research: The compound’s unique structure allows it to be used in studies involving enzyme interactions and protein folding.
Medicinal Chemistry: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
作用機序
The mechanism by which 2,2,5,5-Tetramethyloxolane-3-thiol exerts its effects involves its ability to form hydrogen-bonded pre-reaction complexes. The steric hindrance from the four methyl groups prevents the formation of thermodynamically favored products, leading to unique reaction pathways . This property is particularly useful in green chemistry applications, where the compound’s stability and low reactivity reduce the formation of hazardous by-products.
類似化合物との比較
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): Similar in structure but lacks the thiol group.
Tetrahydrofuran (THF): A commonly used solvent but forms hazardous peroxides.
Cyclopentylmethylether (CPME): Another ether solvent with different reactivity and stability profiles.
Uniqueness
2,2,5,5-Tetramethyloxolane-3-thiol stands out due to its thiol group, which imparts unique chemical properties and reactivity. Unlike traditional ethers, it does not form hazardous peroxides, making it a safer alternative in various applications .
特性
分子式 |
C8H16OS |
|---|---|
分子量 |
160.28 g/mol |
IUPAC名 |
2,2,5,5-tetramethyloxolane-3-thiol |
InChI |
InChI=1S/C8H16OS/c1-7(2)5-6(10)8(3,4)9-7/h6,10H,5H2,1-4H3 |
InChIキー |
IVGLZZQMASSRAW-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(O1)(C)C)S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




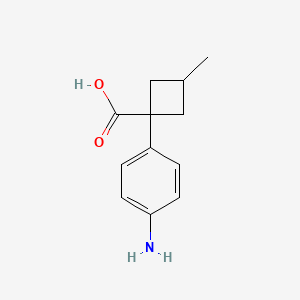

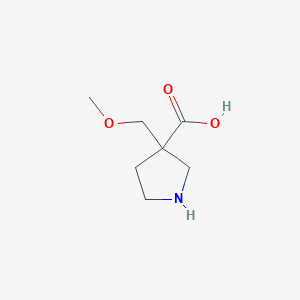


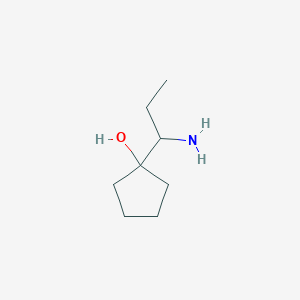
![2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13246849.png)
![1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13246852.png)
